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Clinical Study Overview and Design

The SHELTER study (NCT00943449) was an exploratory, multi-center, open-label, non-randomized
phase I/II clinical trial investigating the HDAC inhibitor Resminostat in patients with advanced
hepatocellular carcinoma (HCC) who showed radiologically confirmed disease progression on first-line

sorafenib therapy [1] [2].

e Patient Population: The study enrolled 57 patients, most of whom were male (88%) and Caucasian
(98%). All patients had progressed on prior sorafenib treatment (400-800 mg daily). At baseline, 49%
were classified as Child-Pugh A5 and 32% as A6 [2].

¢ Treatment Groups: Patients were assigned to one of two groups:

o Combination Therapy (n=38): Received Resminostat (orally, at doses ranging from 200-600
mg daily) plus sorafenib (400-800 mg daily).
o Monotherapy (n=19): Received Resminostat 600 mg daily [1].

e Dosing Schedule: Resminostat was administered on a "5 days on/2 days off" weekly schedule
[1].

e Primary Endpoint: The primary efficacy endpoint was the progression-free survival (PFS) rate
after 12 weeks (6 treatment cycles) [1].

Key Clinical Findings and Results
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The SHELTER study demonstrated that the combination of Resminostat and sorafenib was manageable in
terms of safety and showed promising signs of clinical efficacy in a patient population with limited treatment

options.

Table 1: Key Efficacy Outcomes from the SHELTER Study

Efficacy Parameter Resminostat Monotherapy Resminostat + Sorafenib
PFS Rate at 12 Weeks 12.5% 62.5%

Median Time to Progression (TTP) 1.8 months 6.5 months

Median Overall Survival (OS) 4.1 months 8.0 months

e Safety Profile: The most common treatment-related adverse events were gastrointestinal disorders,
thrombocytopenia, and fatigue. The combination therapy's safety profile was considered manageable

[1].

e Pharmacokinetics/Pharmacodynamics: The study confirmed that sorafenib co-administration did
not alter the pharmacokinetic profile of Resminostat. Maximum histone deacetylase inhibition and
the peak increase in histone H4 acetylation in peripheral blood mononuclear cells aligned with the
time of maximum plasma concentration (T~max~) of Resminostat, demonstrating target engagement

[1].

Molecular Mechanism of Action and Basis for
Combination Therapy

Resminostat is an oral hydroxamate that acts as a broad-spectrum inhibitor of Class I, IIb, and IV
Histone Deacetylases (HDACS) [3]. The rationale for combining it with sorafenib is rooted in overcoming

therapy resistance and targeting the tumor microenvironment.

Core HDAC Inhibition Profile

Resminostat potently and selectively inhibits specific HDAC isoenzymes, leading to hyperacetylation of

histone and non-histone proteins, which alters gene expression and protein function [3] [4].
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Table 2: Resminostat HDAC Inhibition Profile (ICso Values)

HDAC Isoenzyme HDAC Class ICs0 (NM)
HDAC1 Class | 42.5
HDAC3 Class | 50.1
HDACG6 Class b 71.8
HDACS8 Class | 877.0

ICso: Half-maximal inhibitory concentration. Data from enzymatic activity assays [4].

Key Anticancer Mechanisms of Resminostat

Preclinical studies have elucidated multiple mechanisms through which Resminostat exerts anti-tumoral

effects in HCC:

¢ Induction of Apoptosis: Resminostat increases the mRNA levels and protein cleavage activities of
Caspase 3, 7, 8, and 9. It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the
pro-apoptotic proteins Bim and Bax [5].

¢ Cell Cycle Arrest: Treatment with Resminostat leads to the accumulation of the cell cycle inhibitor
p21 and a decrease in Cyclin D1, resulting in GO/G1 phase arrest [5] [3].

e Counteraction of Platelet-Mediated Pro-Tumoral Effects: Platelets in the tumor microenvironment
can promote HCC invasion and confer resistance to sorafenib. The Resminostat/sorafenib
combination—but not either agent alone—effectively blocked platelet-induced HCC cell
invasion. This is associated with a reduction in platelet-induced CD44 expression and deregulation
of other epithelial-mesenchymal transition (EMT) genes [3].

The diagram below illustrates how the Resminestat and Sorafenib combination counteracts platelet-induced

pro-tumoral effects in hepatocellular carcinoma.
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Experimental Protocols for Key Assays

In Vitro HDAC Enzyme Activity Assay [4]

This protocol measures the direct inhibitory activity of Resminostat against recombinant human HDAC

enzymes.

¢ Reagents: HDAC enzyme (e.g., HDACL1, 3, 6, 8), substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for
HDAC1, 3, 6), assay buffer (15 mM Tris-HCI pH 8.1, 0.25 mM EDTA, 250 mM NacCl, 10% glycerol),
Resminostat (serial dilutions in DMSO), stop/developer solution (50 mM Tris-HCI pH 8, 100 mM
NacCl, 0.5 mg/mL trypsin, 2 yM Trichostatin A).
e Procedure:
o In a 96-well plate, add enzyme buffer containing the HDAC enzyme.
o Add Resminostat or vehicle control (DMSO).
o Start the reaction by adding the fluorogenic substrate peptide.
o Incubate at 30°C for 120-180 minutes (time varies by enzyme).
o Stop the reaction and develop by adding the stop/developer solution. Trypsin cleaves the
deacetylated substrate, releasing the fluorescent AMC group.
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o Incubate at room temperature for 40 minutes.
o Measure fluorescence (excitation 355 nm, emission 460 nm).
e Data Analysis: Fluorescence in control wells (DMSO) is set as 100% activity. Fluorescence in wells
with a potent control inhibitor (e.g., 2 uM Trichostatin A) is set as 0% activity. ICso values are
calculated from the dose-response curve of Resminostat.

Cell Proliferation and Viability Assay (WST-1) [4]

This protocol is used to determine the anti-proliferative effects of Resminostat on cancer cell lines.

e Cell Lines: HCC cell lines (e.g., Hep3B, HepG2, Huh7) or other cancer cell types.
e Reagents: Cell culture medium, Resminostat (e.g., 0.02 to 50 uM range), WST-1 reagent.
e Procedure:
o Seed cells in 96-well plates.
o After cell attachment, treat with Resminostat at various concentrations. Include DMSO vehicle
control.
o Incubate for 48-96 hours at 37°C.
o Add WST-1 reagent to each well.
o Incubate for 1-4 hours at 37°C.
o Measure the absorbance at 440 nm using a plate reader. The amount of formazan dye formed
correlates with the number of metabolically active (viable) cells.
o Data Analysis: Absorbance from treated wells is calculated as a percentage of the vehicle control.
Dose-response curves are plotted and ECso (half-maximal effective concentration) values are
determined.

Predictive Biomarker Exploration

The SHELTER study included an exploratory biomarker analysis. Researchers found that the baseline
expression of Zinc Finger Protein 64 (ZFP64) in peripheral blood cells correlated with overall survival,
suggesting a potential prognostic and predictive role for this biomarker in treatment with Resminestat [1].

This finding warrants further validation in future studies.

Conclusion and Outlook
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The SHELTER study provided early clinical evidence that the combination of the HDAC inhibitor
Resminostat with sorafenib is a viable strategy for second-line treatment of advanced HCC, showing an
improved PFS rate and median overall survival compared to Resminostat monotherapy. The mechanistic
basis for this combination involves Resminostat's ability to inhibit key HDACs, induce apoptosis and cell
cycle arrest, and crucially, to counteract platelet-mediated pro-tumoral effects and invasion in conjunction
with sorafenib. These application notes and protocols provide a foundation for further research and

development in this area.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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